(1-Methyl-1H-pyrazol-5-yl)methanamine
Übersicht
Beschreibung
“(1-Methyl-1H-pyrazol-5-yl)methanamine” is a chemical compound with the CAS Number: 863548-52-1 . It has a molecular weight of 111.15 and its IUPAC name is (1-methyl-1H-pyrazol-5-yl)methanamine .
Molecular Structure Analysis
The InChI code for “(1-Methyl-1H-pyrazol-5-yl)methanamine” is 1S/C5H9N3/c1-8-5(4-6)2-3-7-8/h2-3H,4,6H2,1H3 . The molecular formula is C5H9N3 .Physical And Chemical Properties Analysis
“(1-Methyl-1H-pyrazol-5-yl)methanamine” has a density of 1.2±0.1 g/cm3, a boiling point of 219.8±15.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C . It also has a molar refractivity of 31.8±0.5 cm3 .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
(1-Methyl-1H-pyrazol-5-yl)methanamine: serves as a valuable scaffold for designing novel pharmaceutical compounds. Researchers explore its potential as a starting point for developing drugs targeting specific biological pathways. For instance, modifications to the pyrazole core can lead to potent inhibitors of enzymes or receptors involved in diseases like cancer, inflammation, or metabolic disorders .
NAMPT Inhibition
NAMPT (Nicotinamide phosphoribosyltransferase) is an enzyme crucial for cellular energy production. Scientists have identified (1-Methyl-1H-pyrazol-5-yl)methanamine derivatives as effective NAMPT inhibitors. These compounds may have applications in cancer therapy, as NAMPT inhibition disrupts energy metabolism in cancer cells .
Antileishmanial Activity
Pyrazole-bearing compounds exhibit potent antileishmanial activity. Researchers have synthesized hydrazine-coupled pyrazoles, including derivatives of (1-Methyl-1H-pyrazol-5-yl)methanamine , and verified their structures. These compounds could be promising candidates for treating leishmaniasis, a parasitic disease .
Antimalarial Properties
The pyrazole core structure has been associated with antimalarial effects. While specific studies on (1-Methyl-1H-pyrazol-5-yl)methanamine are limited, its derivatives may contribute to the development of new antimalarial drugs. Further research is needed to explore this potential .
Dipeptidylpeptidase 4 (DPP-4) Inhibitors
Intermediate compounds like 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine are used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines. These compounds act as selective and orally active DPP-4 inhibitors, which are relevant for managing diabetes .
Safety and Hazards
Wirkmechanismus
Target of Action
It’s worth noting that similar compounds have been found to interact with various enzymes and receptors, influencing their activity .
Mode of Action
These interactions can lead to changes in the conformation and activity of the target molecules .
Biochemical Pathways
Based on its structural similarity to other pyrazole derivatives, it may influence pathways related to cellular signaling, metabolism, or other biological processes .
Pharmacokinetics
Its molecular weight (11115 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .
Result of Action
Based on its structural similarity to other pyrazole derivatives, it may influence cellular processes such as signal transduction, gene expression, or metabolic pathways .
Action Environment
The action, efficacy, and stability of (1-Methyl-1H-pyrazol-5-yl)methanamine can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment. For instance, the compound is stored in a refrigerator, suggesting that it may be sensitive to temperature .
Eigenschaften
IUPAC Name |
(2-methylpyrazol-3-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-8-5(4-6)2-3-7-8/h2-3H,4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTFQMKXUFFUQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427117 | |
Record name | (1-Methyl-1H-pyrazol-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-1H-pyrazol-5-yl)methanamine | |
CAS RN |
863548-52-1 | |
Record name | (1-Methyl-1H-pyrazol-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-methyl-1H-pyrazol-5-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.